molecular formula C22H16N2O5 B12950546 Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- CAS No. 651748-53-7

Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-

Cat. No.: B12950546
CAS No.: 651748-53-7
M. Wt: 388.4 g/mol
InChI Key: JENSBTAOPFWZPF-UHFFFAOYSA-N
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Description

Properties

CAS No.

651748-53-7

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2,4-dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C22H16N2O5/c25-20-14-23(17-6-4-5-15(13-17)21(26)27)22(28)24(20)16-9-11-19(12-10-16)29-18-7-2-1-3-8-18/h1-13H,14H2,(H,26,27)

InChI Key

JENSBTAOPFWZPF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid typically involves the reaction of 4-phenoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazolidinone ring is particularly important for binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazolidinone Ring

Compound A : Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-07-4)
  • Molecular Formula : C₁₆H₁₂F₂N₂O₃
  • Molecular Weight : 326.28 g/mol
  • Key Differences: Replaces the 4-phenoxyphenyl group with a 3,5-difluorophenyl substituent. Contains only one ketone (2-oxo) on the imidazolidinone ring.
  • Reduced molecular weight may improve bioavailability compared to the target compound.
Compound B : Benzoic acid, 3-[5,5-dimethyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- (CAS 651749-03-0)
  • Molecular Formula : C₁₉H₁₈F₃N₂O₄
  • Molecular Weight : 408.35 g/mol
  • Key Differences: Introduces a trifluoromethoxy group and dimethyl substituents on the imidazolidinone ring.
  • Implications :
    • Trifluoromethoxy groups increase hydrophobicity (logP ~3.8) and resistance to oxidative metabolism .
    • Dimethyl groups may sterically hinder interactions with certain enzymes or receptors.

Variations in the Core Heterocycle

Compound C : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-fluorobenzamide (38)
  • Molecular Formula : C₂₄H₁₈FN₃O
  • Molecular Weight : 391.42 g/mol
  • Key Differences: Replaces the imidazolidinone ring with a benzimidazole core. Incorporates a cyano group and fluorinated aromatic ring.

Ester and Alkyl Chain Modifications

Compound D : α-(4-Methoxybenzoyl)-α-(1-benzyl-5-ethoxyhydantoin)-2-chloro-5-dodecyloxycarbonyl acetanilid (CAS 70950-45-7)
  • Molecular Formula : C₄₁H₅₀ClN₃O₈
  • Molecular Weight : 764.31 g/mol
  • Key Differences :
    • Features a dodecyl ester chain and chloro substituent.
  • Implications :
    • The long alkyl chain drastically increases hydrophobicity (logP >6), reducing aqueous solubility but enhancing membrane permeability .
    • Chlorine may improve binding to hydrophobic pockets in target proteins.

Biological Activity

Benzoic acid derivatives have gained attention due to their diverse biological activities, including antimicrobial, insecticidal, and cytotoxic properties. The compound Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- is particularly noteworthy for its potential applications in pharmaceuticals and agriculture. This article provides a detailed overview of its biological activities based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C16H14N2O5
  • IUPAC Name: Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-

This structure features a benzoic acid moiety linked to an imidazolidinyl group with a phenoxyphenyl substituent, which may contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives. For instance, related compounds have demonstrated significant activity against various bacterial strains. A study evaluating thiourea derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 1024 µg/mL against Gram-positive and Gram-negative bacteria as well as fungi .

CompoundMIC (µg/mL)Target Organisms
Thiourea Derivative A32Staphylococcus aureus
Thiourea Derivative B64Escherichia coli
Thiourea Derivative C128Candida albicans

Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. Research into similar benzoic acid derivatives has indicated larvicidal activity against mosquito larvae, particularly Aedes aegypti, which is a vector for several arboviruses . Compounds with similar structures were shown to have LC50 values indicating effective larvicidal activity without significant toxicity to mammals.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related benzoic acid derivatives, no significant cytotoxic effects were observed on human peripheral blood mononuclear cells at concentrations up to 5200 µM . This indicates a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

  • Study on Larvicidal Activity : A study synthesized several benzodioxole acids and evaluated their larvicidal effects against Aedes aegypti. Among these, one compound demonstrated an LC50 of 28.9 µM after 24 hours of exposure .
  • Antimicrobial Efficacy : The antimicrobial activity of thiourea derivatives derived from benzoic acid was assessed against multidrug-resistant strains, showing promising results that could lead to the development of new antimicrobial agents .
  • Safety Profile Evaluation : In vivo studies on mice indicated that certain benzoic acid derivatives did not exhibit structural toxicity in vital organs even at high doses (2000 mg/kg) . This suggests that the compound may have a wide therapeutic window.

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